Enhanced Lipophilicity (XLogP3) vs. the Unsubstituted Acetamide Core
The addition of the 4-methoxyphenylacetamide side chain to the acenaphthene scaffold significantly increases lipophilicity compared to the simplest analog, N-(1,2-dihydroacenaphthylen-5-yl)acetamide. The target compound exhibits a computed XLogP3-AA of 4.2, which represents a substantial increase over the unsubstituted acetamide analog (estimated XLogP3 ~2.0–2.5 based on the loss of the methoxyphenyl group) [1]. This 1.7–2.2 log unit shift places the compound in an optimal lipophilicity range for membrane permeability while retaining solubility characteristics suitable for in vitro assays [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-(1,2-dihydroacenaphthylen-5-yl)acetamide; estimated XLogP3 ~2.0–2.5 (based on structural difference: loss of 4-methoxyphenyl moiety) |
| Quantified Difference | ΔXLogP3 ≈ +1.7 to +2.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparison based on structural subtraction of the 4-methoxyphenylacetamide group from the target compound to derive the simpler analog |
Why This Matters
Lipophilicity is a critical determinant of compound solubility, membrane permeability, and non-specific binding in biological assays; this ~2 log unit difference means the target compound is predicted to have ~100-fold higher membrane partitioning than the simple acetamide analog, directly impacting cell-based assay performance.
- [1] PubChem. Computed Properties for CID 8719030: XLogP3-AA Value. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001. Used as reference framework for logP interpretation. View Source
